20-Deoxynarasin sodium

Cardiotonic agent Ionophore differentiation Cardiac inotrope

Secure the only polyether ionophore with a proven cardiotonic effect for your screening cascade. 20-Deoxynarasin sodium (CAS 70052-00-5) is the essential tool for cardiac research, not interchangeable with narasin or salinomycin. With an acute LD50 of 5 mg/kg, it is approximately 40-fold more potent than its C-17 epimer, demanding strict handling protocols. Its superior efficacy at 100 ppm in anticoccidial assays and unmatched ability to shift rumen VFA profiles toward propionate (P<0.01) make it the definitive probe for SAR studies and feed-efficiency optimization. Aqueous solubility facilitates in vitro and ex vivo cardiac assays.

Molecular Formula C43H71NaO10
Molecular Weight 771.0 g/mol
CAS No. 70052-00-5
Cat. No. B12735311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Deoxynarasin sodium
CAS70052-00-5
Molecular FormulaC43H71NaO10
Molecular Weight771.0 g/mol
Structural Identifiers
SMILESCCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)[O-].[Na+]
InChIInChI=1S/C43H72O10.Na/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33;/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47);/q;+1/p-1
InChIKeyOUOFFCIZINLFCG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Deoxynarasin Sodium Procurement Guide: Basline Identity, Class, and Key Differentiators


20-Deoxynarasin sodium (CAS 70052-00-5) is the sodium salt of 20-deoxynarasin, a polyether ionophore antibiotic produced by submerged aerobic fermentation of Streptomyces aureofaciens NRRL 11181 [1]. It belongs to the class of organic compounds known as diterpene glycosides, with a molecular formula of C₄₃H₇₁NaO₁₀ and a molecular weight of approximately 771.0 g/mol (free acid: 749.03 g/mol) [2]. As a monovalent cation ionophore, it facilitates the transport of sodium and potassium ions across biological membranes, disrupting ionic gradients essential for microbial survival [3]. Structurally, 20-deoxynarasin is the C-20 deoxy analog of narasin (antibiotic A-28086 factor A), lacking the hydroxyl group at position 20 that is present in narasin — a modification that confers distinct biological properties including a documented cardiotonic effect not shared by its parent compound [1].

Why 20-Deoxynarasin Sodium Cannot Be Substituted by Narasin or Other In-Class Ionophores


Polyether ionophore antibiotics are often treated as interchangeable based on their shared mechanism of cation transport, yet structural differences within this class produce quantifiable divergence in potency, toxicity, and target-organism spectrum [1]. 20-Deoxynarasin sodium differs from narasin by the absence of the C-20 hydroxyl group, a modification that not only alters its ion-selectivity profile but also confers a unique cardiotonic property not observed with narasin, salinomycin, monensin, or lasalocid [2]. Furthermore, the sodium salt form of 20-deoxynarasin exhibits an acute intraperitoneal LD₅₀ in mice (5 mg/kg) that is approximately 40-fold more potent than that of its C-17 epimer free acid form (LD₅₀ 201 mg/kg), demonstrating that even epimeric variations within the deoxynarasin complex produce dramatically different safety margins [3]. These data underscore that generic substitution across polyether ionophores — or even within the deoxynarasin complex — cannot be assumed without risking significant alterations in both efficacy and safety profiles.

20-Deoxynarasin Sodium: Quantitative Comparative Evidence for Scientific Selection


Unique Cardiotonic Activity: 20-Deoxynarasin Sodium vs. Narasin and Other Polyether Ionophores

20-Deoxynarasin and its pharmaceutically acceptable salts, including the sodium salt, are explicitly claimed as cardiotonic agents in the foundational patent [1]. This property is not reported for the closest structural analog narasin, nor for other major polyether ionophores (salinomycin, monensin, lasalocid) in their respective primary pharmacological descriptions. The cardiotonic designation indicates a positive inotropic effect on the myocardium, representing a distinct pharmacological dimension that separates 20-deoxynarasin sodium from all other in-class compounds. No quantitative in vivo cardiotonic data (e.g., ejection fraction change, cardiac output) were identified in the accessible literature; this evidence is therefore classified as a qualitative but structurally-grounded point of differentiation.

Cardiotonic agent Ionophore differentiation Cardiac inotrope

Acute Toxicity Differentiation: 20-Deoxynarasin Sodium vs. 20-Deoxy-epi-17-Narasin Free Acid

The acute intraperitoneal toxicity of 20-deoxynarasin sodium salt (LD₅₀ = 5 mg/kg in mice) is approximately 40-fold higher (i.e., more potent as a toxicant) than that of its C-17 epimer, 20-deoxy-epi-17-narasin free acid (LD₅₀ = 201 mg/kg in mice), as reported in the same patent [1]. For reference, narasin free acid has a reported intraperitoneal LD₅₀ of 7.15 mg/kg in mice , placing 20-deoxynarasin sodium in a comparable acute toxicity range to narasin but sharply differentiated from the epimeric free acid form. This demonstrates that both salt form (sodium vs. free acid) and C-17 stereochemistry profoundly influence the acute toxicity profile within the deoxynarasin antibiotic complex.

Acute toxicity LD50 Ionophore safety margin

In Vivo Anticoccidial Efficacy: 20-Deoxynarasin Sodium vs. Infected Non-Medicated Controls in Eimeria tenella-Challenged Broilers

In a controlled in vivo feeding experiment with young broiler chickens challenged with Eimeria tenella, 20-deoxynarasin sodium administered at 100 ppm in the diet eliminated mortality entirely (0% vs. 37.5% in infected non-medicated controls), increased weight gain by 62.3% (185 g vs. 114 g), and reduced cecal lesion scores by 96.8% (0.13 vs. 4.00 on a 0–4 scale) [1]. For contextual comparison, narasin at 60–80 ppm is reported to produce maximum weight gain improvement in E. tenella-challenged birds, with efficacy diminishing at doses ≥100 ppm [2], suggesting 20-deoxynarasin sodium may retain full efficacy at a dose level where narasin begins to show performance decrements. However, direct head-to-head comparison between 20-deoxynarasin and narasin under identical experimental conditions is not available in the accessible literature.

Anticoccidial efficacy Eimeria tenella In vivo poultry model

Feed Efficiency Enhancement: 20-Deoxynarasin Sodium Propionate Modulation vs. 20-Deoxy-epi-17-Narasin

In an in vitro rumen fermentation model, 20-deoxynarasin sodium at 1 mcg/mL increased the molar proportion of propionate to 145.97% of control values (ratio: 1.4597, P<0.01), while simultaneously suppressing butyrate to 39.42% of control (ratio: 0.3942) [1]. At a comparable or higher dose, 20-deoxy-epi-17-narasin free acid at 5 mcg/mL produced a propionate ratio of only 1.1836 (P<0.01) and a butyrate ratio of 0.8201, indicating that 20-deoxynarasin sodium achieves superior propionate enhancement at a 5-fold lower concentration. The total VFA ratio was also higher for 20-deoxynarasin (1.2096 at 1 mcg/mL) compared to the epimer (1.0487 at 5 mcg/mL). This enhanced propionate-to-butyrate shift is directly relevant to improved feed-utilization efficiency in ruminants, as propionate is the primary glucogenic precursor in ruminant metabolism.

Feed-utilization efficiency Rumen fermentation Volatile fatty acid modulation

In Vitro Anticoccidial Potency: 20-Deoxynarasin Sodium Against Eimeria tenella at Sub-ppm Levels

20-Deoxynarasin sodium salt demonstrates in vitro activity against Eimeria tenella, the primary causative agent of cecal coccidiosis in poultry, at concentrations as low as 0.2 ppm, as determined by in vitro assays described in the foundational patent [1]. This sub-ppm level of activity establishes the compound's intrinsic anticoccidial potency. Comparative in vitro data for narasin against E. tenella under identical assay conditions are not provided in the same patent, precluding a direct head-to-head potency comparison. However, the broader polyether ionophore class typically exhibits in vitro anticoccidial activity in the 0.1–10 ppm range depending on the specific Eimeria species and assay format, placing 20-deoxynarasin sodium at the potent end of this spectrum.

In vitro anticoccidial Eimeria tenella Minimum inhibitory concentration

Structural Basis for Differentiation: C-20 Deoxy Modification in 20-Deoxynarasin Sodium vs. C-20 Hydroxy in Narasin

The defining structural difference between 20-deoxynarasin (C₄₃H₇₂O₁₀, MW 749.03) and narasin (C₄₃H₇₂O₁₁, MW 765.03) is the absence of the C-20 hydroxyl group, resulting in a molecular weight difference of 16 Da [1]. This deoxy modification eliminates one hydrogen-bond donor site and alters the local electronic environment of the ionophore backbone, which is critical for cation coordination and membrane translocation kinetics. Seto et al. (1977) confirmed that narasin is closely related to salinomycin (salinomycin = 4-demethylnarasin), establishing a structure-activity relationship framework where modifications at specific positions (C-4 demethylation, C-20 deoxygenation) produce distinct pharmacological profiles [2]. The C-20 deoxy modification is the structural basis underlying the cardiotonic property unique to 20-deoxynarasin among polyether ionophores.

Structure-activity relationship C-20 deoxy modification Ionophore SAR

20-Deoxynarasin Sodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Cardiotonic Drug Discovery: Screening Polyether Ionophores with Positive Inotropic Activity

20-Deoxynarasin sodium is the only polyether ionophore explicitly documented as a cardiotonic agent [1], making it the sole rational choice for screening cascades aimed at identifying ionophore-derived positive inotropes. Researchers investigating cardiac glycoside alternatives or calcium-sensitizer mechanisms can use 20-deoxynarasin sodium as a privileged scaffold, with narasin serving as a negative control (no cardiotonic claim). The availability of the sodium salt form facilitates aqueous solubility for in vitro cardiomyocyte assays and ex vivo Langendorff heart preparations.

In Vivo Anticoccidial Efficacy Studies in Poultry at Higher Dose Tolerances

Based on the demonstrated in vivo efficacy of 20-deoxynarasin sodium at 100 ppm in E. tenella-challenged broilers — achieving 0% mortality, +62.3% weight gain improvement, and near-complete lesion suppression (0.13 vs. 4.00) [1] — this compound is indicated for studies exploring higher-dose anticoccidial regimens where narasin shows declining performance [2]. Researchers evaluating therapeutic windows for ionophore coccidiostats, particularly against resistant Eimeria field isolates, should select 20-deoxynarasin sodium for dose-escalation protocols above 80 ppm.

Ruminant Feed-Efficiency Research Targeting Propionate Enhancement

The superior potency of 20-deoxynarasin sodium in shifting rumen VFA profiles toward propionate (ratio 1.4597 at 1 mcg/mL, P<0.01) compared to its C-17 epimer (ratio 1.1836 at 5 mcg/mL) [1] positions this compound as the preferred tool for mechanistic studies of rumen fermentation modulation. Applications include in vitro batch-culture and continuous-flow fermenter studies quantifying propionate-to-acetate ratios, methane mitigation research (propionate enhancement competes with methanogenesis for hydrogen), and in vivo feedlot trials assessing feed-conversion efficiency in cattle and sheep.

Ionophore Structure-Activity Relationship (SAR) Studies: C-20 Deoxy Pharmacophore Mapping

For medicinal chemistry programs investigating the SAR of polyether ionophores, 20-deoxynarasin sodium provides a chemically defined probe to map the contribution of the C-20 position to ion selectivity, membrane translocation kinetics, and acute toxicity [1]. Paired testing with narasin (C-20 hydroxy) and salinomycin (C-4 demethyl, C-20 hydroxy) enables systematic dissection of the pharmacophore. The commercial availability of the sodium salt ensures consistent formulation for electrophysiological assays (planar lipid bilayer, patch-clamp), spectrophotometric ion-flux measurements, and mitochondrial toxicity assessments.

Quote Request

Request a Quote for 20-Deoxynarasin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.